![molecular formula C20H24N4O4S B2982465 ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate CAS No. 377050-31-2](/img/no-structure.png)

ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

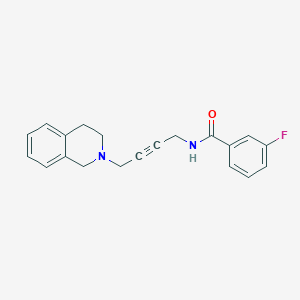

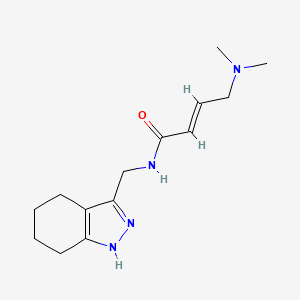

The compound “ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate” is a complex organic molecule. It is a derivative of purine, a nitrogen-containing heterocycle, which is a key component of many biological molecules such as DNA and RNA .

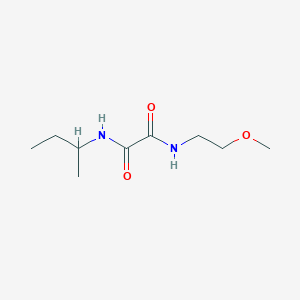

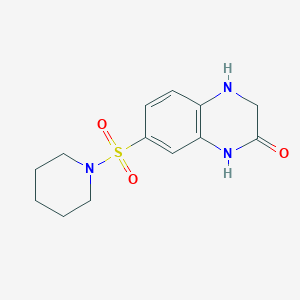

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a purine core, which is a type of nitrogen-containing heterocycle. Attached to this core are various substituents, including a phenylpropyl group, a sulfanyl group linked to an ethyl acetate moiety, and two methyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the available sources. Such properties would typically include melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structure

Studies on compounds similar to ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate often explore their crystal structure and molecular geometry. For instance, research on dimethyl(2-oxo-2-phenylethyl)sulfanium bromide reveals insights into the structural stability and hydrogen-bonding interactions within similar molecules, which can contribute to understanding the compound's physical and chemical properties (Cao, Liu, & Yin, 2010).

Extractive Distillation and Chemical Separation

The separation of azeotropic mixtures, such as isopropyl alcohol and ethyl acetate, through extractive distillation processes, provides insights into the chemical's potential for producing renewable fuels. This research can shed light on the compound's role in facilitating or optimizing these processes (Zhang et al., 2020).

Synthesis and Medicinal Chemistry

Research on synthesizing and characterizing compounds with similar structures to this compound, such as the study on bridged-ring nitrogen compounds, provides valuable insights into the methodologies that can be applied to synthesize and manipulate the compound for potential therapeutic applications (Gentles et al., 1991).

Organic Chemistry and Reagent Development

The development of new synthetic routes and reagents, as demonstrated in the synthesis of oxysterols using ethyl(trifluoromethyl)dioxirane, highlights the compound's relevance in organic synthesis and its potential as a substrate or intermediate in the production of biologically active molecules (Ogawa et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate' involves the reaction of 7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-8-thiol with ethyl bromoacetate in the presence of a base to form the desired product.", "Starting Materials": [ "7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-8-thiol", "Ethyl bromoacetate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-8-thiol (1.0 g, 3.6 mmol) and ethyl bromoacetate (0.6 mL, 4.3 mmol) in dry DMF (10 mL).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid." ] } | |

CAS-Nummer |

377050-31-2 |

Molekularformel |

C20H24N4O4S |

Molekulargewicht |

416.5 |

IUPAC-Name |

ethyl 2-[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate |

InChI |

InChI=1S/C20H24N4O4S/c1-4-28-15(25)13-29-19-21-17-16(18(26)23(3)20(27)22(17)2)24(19)12-8-11-14-9-6-5-7-10-14/h5-7,9-10H,4,8,11-13H2,1-3H3 |

InChI-Schlüssel |

VFJJIAJPCNZEDB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982389.png)

![7,9-dimethyl-1-(4-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2982395.png)

![4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2982398.png)

![N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2982402.png)